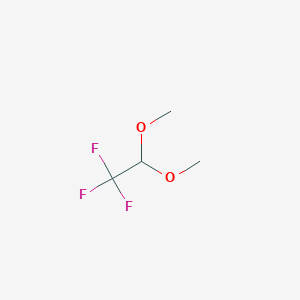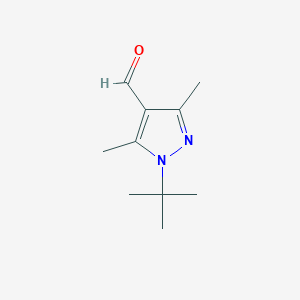
1,1,1,3,3,3-Hexafluor-2-methylpropan
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-methylpropane is an organic compound with the molecular formula CH3C(CF3)2OH . It is a liquid at room temperature with a density of 1.484 g/mL at 25 °C . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound can be synthesized using diethyl zinc to form ethyl zinc fluoroalkoxide complexes . It can also be used to create vanadium-alkylidene complexes in the presence of hexane . Another synthesis method involves the use of NaH and dichlorine heptoxide in carbon tetrachloride to produce 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methylpropane consists of a central carbon atom bonded to three fluorine atoms and a methyl group . The compound has a molar mass of 182.06 g/mol .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-methylpropane can participate in various chemical reactions. For instance, it can react with TMSN3 and TMSOAc in a net C-H oxidation process . Preliminary mechanistic studies showed that the reaction proceeds via a radical cation intermediate, generated by single-electron transfer (SET) .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-methylpropane has a boiling point of 60-62 °C and a density of 1.484 g/mL at 25 °C . It has a refractive index of 1.3 and a molar refractivity of 21.5 cm³ . Its vapor pressure is 1118.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Organischer Rankine-Kreisprozess (ORC) Arbeitsmedium
1,1,1,3,3,3-Hexafluor-2-methylpropan: wird aufgrund seines geringen Treibhauspotenzials als potenzielles Arbeitsmedium für den Organischen Rankine-Kreisprozess (ORC) untersucht. Es wurde auf seine thermophysikalischen Eigenschaften wie Schallgeschwindigkeit und dielektrische Permittivität untersucht, die entscheidend für die Bewertung seiner Machbarkeit als Alternative zu aktuellen ORC-Fluiden wie R-245fa und n-Pentan sind .
Lithografische und Nanostrukturierungsmaterialien
Diese Verbindung ist entscheidend bei der Herstellung von Hexafluoralcohol-funktionalisierten Methacrylat-Polymeren. Diese Polymere sind im Bereich der Lithografie und Nanostrukturierung von Bedeutung, wo sie verwendet werden, um komplizierte Muster auf mikroskopischer Ebene für verschiedene elektronische und optische Anwendungen zu erzeugen .
Friedel-Crafts-Reaktionen
Aufgrund seiner hohen Polarität und Ionisierungsstärke spielt This compound eine wichtige Rolle bei Friedel-Crafts-Reaktionen. Diese Reaktionen sind ein Eckpfeiler der synthetischen organischen Chemie und ermöglichen die Alkylierung und Acylierung aromatischer Verbindungen .
Lösungsmittel für die Peptidauflösung
In der biochemischen Forschung, insbesondere bei der Untersuchung von Peptiden, wird diese Verbindung als Lösungsmittel verwendet. Seine einzigartigen Eigenschaften helfen beim Auflösen von Peptiden, was für verschiedene analytische Techniken, einschließlich der Massenspektrometrie, unerlässlich ist .
Synthese von Fluoroalkoxid-Komplexen
Die Verbindung wird als Reaktant bei der Synthese von Ethylzink-Fluoroalkoxid-Komplexen verwendet. Diese Komplexe haben Anwendungen in verschiedenen chemischen Reaktionen und in der Materialwissenschaft und tragen zur Entwicklung neuer Materialien und Katalysatoren bei .
Herstellung von flüchtigen Fluoroalkoxiden
This compound: wird bei der Herstellung von flüchtigen Natrium-Yttrium- und Zirkonium-Fluoroalkoxiden verwendet. Diese Verbindungen sind Vorläufer für Per- und Polyfluorether, die Anwendungen in fortschrittlichen Materialien und der chemischen Synthese haben .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given its unique properties and reactivity, 1,1,1,3,3,3-Hexafluoro-2-methylpropane has potential for further exploration in various chemical reactions. For instance, it could be used to synthesize more complex fluorinated compounds, which are often useful in pharmaceutical and materials science applications .
Biochemische Analyse
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-methylpropanol can be used as a reactant to synthesize ethyl zinc fluoroalkoxide complexes and vanadium-alkylidene complexes . It can also be used as a solvent to prepare cyclodextrin-assembled material . The nature of these interactions is largely determined by the unique structure of the compound, which includes a high degree of fluorination .
Cellular Effects
It is known that fluorinated compounds can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that it may interact with biomolecules in a similar manner, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a relatively low vapor pressure at room temperature, suggesting that it may be relatively stable under typical laboratory conditions .
Metabolic Pathways
It is known that fluorinated compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles based on their physicochemical properties .
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIWPODDHGBZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380835 | |
| Record name | 1,1-bis(Trifluoromethyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-09-2 | |
| Record name | 1,1-bis(Trifluoromethyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















